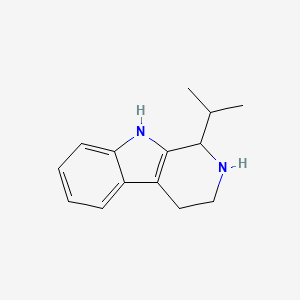

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-6,9,13,15-16H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFOWSMYMVVVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344686 | |

| Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6650-04-0 | |

| Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline

Introduction: The Significance of the Tetrahydro-β-carboline Scaffold

The 1,2,3,4-tetrahydro-β-carboline (THBC) core is a privileged heterocyclic scaffold found in a vast array of natural products and pharmacologically active compounds.[1] This tricyclic indole alkaloid framework is biosynthesized in nature from tryptamine or its derivatives through the Pictet-Spengler reaction.[2] The inherent structural rigidity and the presence of hydrogen bond donors and acceptors make the THBC skeleton an attractive starting point for the design of novel therapeutics. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antiviral, antitumor, antimalarial, and neuropharmacological effects. This guide focuses on a specific synthetic derivative, 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, providing a comprehensive overview of its fundamental chemical and biological properties for researchers and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a compound is critical for its application in research and development, influencing everything from reaction conditions to formulation.

Core Structural Attributes

1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is characterized by the fusion of a tetrahydro-pyridine ring to an indole nucleus, with an isopropyl group at the C-1 position. This substitution creates a chiral center at C-1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂ | [3][4] |

| Molecular Weight | 214.31 g/mol | [3][4] |

| IUPAC Name | 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| CAS Number | 6650-04-0 | [5] |

| Physical Form | Solid | [5] |

Basicity and pKa

The basicity of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is primarily attributed to the secondary amine (N-2) in the tetrahydro-pyridine ring. The lone pair of electrons on this nitrogen is readily available for protonation. The indole nitrogen (N-9) is significantly less basic due to the delocalization of its lone pair into the aromatic system.

Solubility Profile

The solubility of β-carboline alkaloids is highly dependent on their form (free base vs. salt) and the polarity of the solvent.[6] As a free base, 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[6] Its solubility in aqueous solutions is likely to be low. However, as a protonated salt (e.g., hydrochloride), its aqueous solubility would be significantly enhanced.

Synthesis and Spectroscopic Characterization

The construction of the tetrahydro-β-carboline skeleton is most efficiently achieved through the Pictet-Spengler reaction.

The Pictet-Spengler Reaction: A Cornerstone of Synthesis

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, in this case, tryptamine, with an aldehyde or ketone, here isobutyraldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure.[1][7] The reaction proceeds through the formation of a Schiff base, which is then protonated to form a reactive iminium ion that undergoes cyclization.

Sources

- 1. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound 1,2,3,4-Tetrahydro-beta-carboline (FDB029095) - FooDB [foodb.ca]

- 3. Prof. Hakan ÖZKAN | AVESİS [avesis.atauni.edu.tr]

- 4. 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline | 6650-04-0 [sigmaaldrich.cn]

- 6. Acid–base and spectral properties of β-carbolines. Part 1. Tetrahydro-β-carbolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. International Journal of Chemistry and Technology » Volume: 9 Issue: 1 [dergipark.org.tr]

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline chemical structure

An In-Depth Technical Guide to 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline: Structure, Synthesis, and Biological Context

Executive Summary

The β-carboline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Within this family, the 1,2,3,4-tetrahydro-β-carbolines (THβCs) are of particular interest due to their diverse biological effects, including antitumor, antiviral, and neuroprotective properties.[4][5][6] This technical guide provides a comprehensive overview of a specific C1-substituted derivative, 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. We will delve into its core chemical structure, detail a robust synthetic methodology via the Pictet-Spengler reaction, outline key analytical characterization techniques, and discuss its potential biological context and therapeutic applications based on the broader pharmacology of the THβC class. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this promising molecule.

The Tetrahydro-β-carboline (THβC) Scaffold: A Versatile Pharmacophore

A Foundation of Natural and Synthetic Alkaloids

The β-carboline framework, a tricyclic pyrido[3,4-b]indole system, is a cornerstone of indole alkaloid chemistry.[2][4] These compounds are categorized based on the saturation level of the pyridine C-ring, leading to fully aromatic β-carbolines, partially saturated 3,4-dihydro-β-carbolines, and the fully saturated 1,2,3,4-tetrahydro-β-carbolines (THβCs).[4] The THβC scaffold is particularly prevalent in nature, which is attributed to its straightforward biosynthesis from tryptamine or tryptophan.[4] This structural motif is found in compounds with a vast spectrum of pharmacological properties, making it an attractive target for synthetic exploration and drug discovery.[3][7]

The Critical Role of C1-Substitution

The introduction of a substituent at the C1 position of the THβC ring is a key strategy for modulating biological activity and is a common feature of natural THβCs.[4] This position is a chiral center when the substituent is other than hydrogen, allowing for stereospecific interactions with biological targets. The nature of the C1-substituent—its size, lipophilicity, and electronic properties—can profoundly influence the compound's affinity for receptors, enzyme inhibitory potential, and overall pharmacological profile.[4] The isopropyl group, as featured in the topic molecule, provides a moderately bulky and lipophilic character that can enhance binding to hydrophobic pockets in target proteins.

Core Chemical Structure and Physicochemical Properties

Molecular Structure and Nomenclature

The subject of this guide is 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline . Its structure consists of a fused indole and piperidine ring system, with an isopropyl group attached to the C1 carbon.

Caption: 2D structure of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.

Physicochemical Data Summary

The key physicochemical properties of the molecule are summarized below. This data is essential for experimental design, including solvent selection for synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂ | |

| Molecular Weight | 214.31 g/mol | |

| Appearance | Solid | |

| SMILES String | CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 | |

| InChI Key | ANFOWSMYMVVVLD-UHFFFAOYSA-N | |

| Hazard Classification | Acute Toxicity 3 (Oral) |

Synthesis and Mechanistic Insights

The Pictet-Spengler Reaction: The Cornerstone of Synthesis

The most effective and widely used method for synthesizing the THβC core is the Pictet-Spengler reaction.[8][9] This reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[9] For the synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, tryptamine serves as the β-arylethylamine, and isobutyraldehyde provides the C1-isopropyl substituent. The reaction is prized for its efficiency and its ability to construct the complex tricyclic system in a single synthetic operation.[10][11]

Mechanistic Pathway

The Pictet-Spengler reaction proceeds through a well-established two-step mechanism:[8][9]

-

Iminium Ion Formation: Tryptamine's primary amine performs a nucleophilic attack on the carbonyl carbon of isobutyraldehyde. Subsequent dehydration forms a Schiff base, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion.

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole ring attacks the iminium ion in an intramolecular 6-endo-trig cyclization. This step is the key ring-forming event.

-

Rearomatization: A final deprotonation step restores the aromaticity of the indole system, yielding the stable THβC product.

Caption: Key stages of the Pictet-Spengler synthesis workflow.

Detailed Experimental Protocol for Synthesis

This protocol is a representative methodology based on established procedures for the Pictet-Spengler reaction and should be adapted and optimized under appropriate laboratory conditions.[8][12]

Materials:

-

Tryptamine (1.0 eq)

-

Isobutyraldehyde (1.1 eq)

-

Trifluoroacetic Acid (TFA) (0.1 - 1.0 eq) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent/catalyst.[8]

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a solution of tryptamine (1.0 eq) in anhydrous DCM, add isobutyraldehyde (1.1 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Acid Catalysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add TFA (e.g., 0.2 eq). Rationale: The acid catalyst is crucial for protonating the Schiff base intermediate, forming the more electrophilic iminium ion necessary for the ring-closing reaction.[9][13]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated NaHCO₃ solution to neutralize the acid. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% Ethyl Acetate in Hexane) to yield the pure 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.

Analytical Characterization and Structural Elucidation

Confirmation of the structure and purity of the synthesized compound is critical. The following techniques are standard for the characterization of THβC derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the isopropyl group (a doublet and a multiplet), the aromatic protons of the indole ring, and the aliphatic protons of the piperidine ring.[14] The chemical shifts and coupling constants provide definitive structural information.

-

¹³C NMR: Will show the expected number of carbon signals, including distinct peaks for the aliphatic isopropyl and piperidine carbons, as well as the aromatic carbons of the indole nucleus.[14]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula (C₁₄H₁₈N₂) by providing a highly accurate mass-to-charge ratio of the molecular ion [M+H]⁺.[14]

-

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and identify fragmentation patterns characteristic of the THβC core.[15]

-

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, typically aiming for >95% for biological screening.

-

Biological Context and Therapeutic Potential

Pharmacological Profile of the Tetrahydro-β-carboline Core

The THβC scaffold is a versatile pharmacophore known to interact with a wide array of biological targets.[6] Derivatives have demonstrated activities including:

-

Anticancer: Through mechanisms like DNA intercalation and inhibition of enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases.[16][17]

-

Antiviral and Antiparasitic: Including activity against HIV and malarial parasites.[17][18]

-

CNS Activity: Interaction with benzodiazepine and serotonin receptors, leading to potential anxiolytic, sedative, or neuroprotective effects.[5][7]

-

Enzyme Inhibition: A notable example is the inhibition of phosphodiesterase 5 (PDE5), a target for treating erectile dysfunction.[4]

Potential Mechanisms of Action

The diverse activities of THβCs stem from their ability to act as ligands for various receptors and enzymes. The planar indole portion can facilitate intercalation into DNA or π-stacking interactions in protein binding sites, while the piperidine ring and its substituents provide a three-dimensional structure for specific receptor engagement.

Caption: Generalized mechanism of action for a THβC derivative.

The Role of the C1-Isopropyl Group: SAR Insights

The structure-activity relationship (SAR) of THβCs is highly dependent on the substitution pattern. The C1-isopropyl group in 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is expected to confer specific properties:

-

Increased Lipophilicity: Compared to a C1-methyl or unsubstituted analogue, the isopropyl group increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.[19]

-

Steric Influence: The bulk of the isopropyl group can enhance binding selectivity, favoring targets with complementary hydrophobic pockets while preventing binding to sterically hindered sites.

Future Research and Drug Development

1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline represents a valuable probe molecule and a potential lead compound. Future research should focus on:

-

Broad Biological Screening: Testing its activity against a wide panel of cancer cell lines, viruses, parasites, and CNS receptors to identify primary targets.

-

Stereoselective Synthesis: Developing an asymmetric Pictet-Spengler reaction to resolve the C1 enantiomers, as they are likely to have different biological activities.[11]

-

Further Derivatization: Exploring modifications at the N2 and N9 positions to build a comprehensive SAR profile and optimize potency and selectivity.

Conclusion

1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is a synthetically accessible member of the pharmacologically significant tetrahydro-β-carboline family. Its structure, characterized by a C1-isopropyl group, suggests a potentially favorable profile for interacting with biological targets. The robust Pictet-Spengler reaction provides a reliable route for its synthesis, and standard analytical techniques can ensure its structural integrity and purity. As a versatile scaffold, this molecule holds promise for further investigation in diverse therapeutic areas, particularly in oncology and neuropharmacology, warranting its inclusion in screening libraries for modern drug discovery campaigns.

References

-

ResearchGate. The mechanism of the Pictet–Spengler reaction. [Link]

-

Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP). (2014). Synlett. [Link]

-

Martins, C., et al. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

-

Jahan, B., et al. (2022). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Molecules. [Link]

-

Therapeutic journey of synthetic betacarboline derivatives: A short review. International Journal of Pharmaceutical and Allied Researches. [Link]

-

Therapeutic journey of synthetic betacarboline derivatives: A short review. IP Indexing. [Link]

-

de Santana, T.I.S., et al. (2022). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. Molecules. [Link]

-

Li, Y., et al. (2020). New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling. RSC Advances. [Link]

-

Wikipedia. Pictet–Spengler reaction. [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

-

ResearchGate. Activity %-[1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline] plot, indicating the inhibition on enzymes G6PD. [Link]

-

Sciforum. Synthesis of β-carboline derivatives. [Link]

-

Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. (2023). Molecules. [Link]

-

Boonma, S., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules. [Link]

-

Leino, M., et al. (2013). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Current Topics in Medicinal Chemistry. [Link]

-

Csekei, M., et al. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. [Link]

-

PubChem. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. [Link]

-

PubChem. 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline. [Link]

-

Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Cao, R., et al. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry. [Link]

-

Ishida, J., et al. (1995). Synthesis and Pharmacological Evaluation of 1,2,3,4-tetrahydro-beta-carboline Derivatives. Chemical & Pharmaceutical Bulletin. [Link]

-

Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. (2022). International Journal of Research and Review. [Link]

-

Wikipedia. Tetrahydroharman. [Link]

-

Yang, X., et al. (2013). 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. Journal of Chemistry. [Link]

-

Herraiz, T., & Galisteo, J. (2002). Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives. Journal of Agricultural and Food Chemistry. [Link]

-

PubChem. Tetrahydro-beta-carboline. [Link]

-

Barker, S. A., et al. (1981). Identification and quantification of 1,2,3,4-tetrahydro-beta-carboline, 2-methyl-1,2,3,4-tetrahydro-beta-carboline, and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline as in vivo constituents of rat brain and adrenal gland. Biochemical Pharmacology. [Link]

Sources

- 1. ijpar.com [ijpar.com]

- 2. Therapeutic journey of synthetic betacarboline derivatives: A short review [ipindexing.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of 1,2,3,4-tetrahydro-beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline: Synthesis, Characterization, and Biological Evaluation

This technical guide provides a comprehensive overview of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, a substituted tetrahydro-β-carboline (THBC) of significant interest to researchers in medicinal chemistry and drug development. This document details its physicochemical properties, a robust synthesis protocol via the Pictet-Spengler reaction, in-depth spectral characterization, and an exploration of its biological activity, with a focus on its role as an enzyme inhibitor.

Introduction

The tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] These activities include potential antiviral, antitumor, and antimalarial properties.[1] The substituent at the C1 position of the β-carboline ring system plays a crucial role in determining the specific biological targets and therapeutic potential of these compounds. This guide focuses on the 1-isopropyl derivative, providing researchers with the foundational knowledge and methodologies required for its synthesis, validation, and further investigation.

Part 1: Physicochemical and Structural Characteristics

1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is a solid at room temperature with the following key identifiers and properties:

| Property | Value | Source |

| Molecular Weight | 214.31 g/mol | |

| Empirical Formula | C₁₄H₁₈N₂ | |

| IUPAC Name | 1-isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| CAS Number | 6650-04-0 | |

| Physical Form | Solid |

Part 2: Synthesis via Pictet-Spengler Reaction

The synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is efficiently achieved through the Pictet-Spengler reaction. This well-established method involves the condensation of a β-arylethylamine (tryptamine) with an aldehyde (isobutyraldehyde) under acidic conditions, followed by ring closure to form the tetracyclic β-carboline core.[2]

Reaction Mechanism

The reaction proceeds through the initial formation of a Schiff base from tryptamine and isobutyraldehyde. Protonation of the imine nitrogen by the acid catalyst generates a highly electrophilic iminium ion. The electron-rich indole ring of the tryptamine moiety then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution to form the new carbon-carbon bond and complete the cyclization.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the Pictet-Spengler reaction.[2]

Materials:

-

Tryptamine (1.0 eq)

-

Isobutyraldehyde (1.1 eq)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), distilled

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add tryptamine (1.0 eq) and distilled HFIP to create a solution.

-

Add isobutyraldehyde (1.1 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the HFIP under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.

Part 3: Spectroscopic Characterization (A Self-Validating System)

The identity and purity of the synthesized compound must be rigorously confirmed through spectroscopic analysis. The following data provides the necessary benchmarks for this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the structure of the target molecule. The following data were obtained from the supplementary information of a peer-reviewed publication.[3]

¹H NMR (400 MHz, CDCl₃): The spectrum will show characteristic signals for the aromatic protons of the indole ring, the diastereotopic protons of the piperidine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

¹³C NMR (100 MHz, CDCl₃): The spectrum will display distinct signals for the quaternary and methine carbons of the indole ring, the methylene carbons of the piperidine ring, and the methine and methyl carbons of the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule, further validating its structure. An interesting fragmentation pattern observed in 1-alkyl-1,2,3,4-tetrahydro-β-carbolines involves the rearrangement to expel an alkylamino radical from the molecular ion.[4]

-

Expected Molecular Ion (M⁺): m/z = 214.31

Part 4: Biological Activity and Research Applications

Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)

Recent studies have indicated that 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is an inhibitor of the enzyme glucose-6-phosphate dehydrogenase (G6PD).[5] G6PD is a key enzyme in the pentose phosphate pathway, responsible for the production of NADPH, which is crucial for protecting cells from oxidative stress.[6]

Inhibition of G6PD can have significant downstream effects on cellular metabolism and redox balance. This makes 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline a valuable tool for studying the role of G6PD in various physiological and pathological processes, including cancer and parasitic infections, where altered redox homeostasis is a known vulnerability.

Experimental Workflow for Investigating G6PD Inhibition

The following workflow outlines a typical experimental approach for researchers investigating the inhibitory effects of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline on G6PD.

Conclusion

1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline represents a synthetically accessible and biologically active molecule with potential for further development as a chemical probe or therapeutic lead. This guide provides the essential technical information and protocols to empower researchers to confidently synthesize, characterize, and investigate this promising compound. The self-validating nature of the provided synthetic and analytical methodologies ensures a high degree of scientific integrity and reproducibility.

References

-

Kaur, H., et al. (2021). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 26(23), 7293. [Link]

-

Wang, L. N., Shen, S. L., & Qu, J. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP). RSC Advances, 4(69), 36659-36662. [Link]

-

Wang, L. N., Shen, S. L., & Qu, J. (2014). Supporting Information for "Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP)". The Royal Society of Chemistry. [Link]

-

Güller, A. T., et al. (2025). Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In Silico Insights. ResearchGate. [Link]

-

Gynther, J., et al. (1984). Mass spectra of selected beta-carbolines [beta-9H-pyrido(3,4-b)indoles]. Biomedical Mass Spectrometry, 11(8), 403-407. [Link]

-

Whittle, E. R., & Castle, R. N. (1963). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses, 43, 93. [Link]

-

Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]

-

Lee, S., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(2), 299. [Link]

-

Miller, J. F., et al. (2010). Substituted tetrahydro-beta-carbolines as potential agents for the treatment of human papillomavirus infection. Bioorganic & Medicinal Chemistry Letters, 20(1), 256-259. [Link]

-

Ishida, J., et al. (1995). Synthesis and Pharmacological Evaluation of 1,2,3,4-tetrahydro-beta-carboline Derivatives. Chemical & Pharmaceutical Bulletin, 43(5), 783-787. [Link]

-

Byeon, H. J., et al. (2020). A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. Scientific Reports, 10(1), 1-9. [Link]

-

Yang, S., et al. (2018). Inhibition of Glucose-6-Phosphate Dehydrogenase Reverses Cisplatin Resistance in Lung Cancer Cells via the Redox System. Frontiers in Pharmacology, 9, 87. [Link]

-

Tian, W. N., et al. (1998). Inhibition of glucose-6-phosphate dehydrogenase by steroids. Journal of Biological Chemistry, 273(17), 10639-10645. [Link]

-

Ge, Y., et al. (2016). Inhibition of Glucose-6-Phosphate Dehydrogenase Could Enhance 1,4-Benzoquinone-Induced Oxidative Damage in K562 Cells. Oxidative Medicine and Cellular Longevity, 2016, 8219658. [Link]

Sources

- 1. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure and spectral properties of β-carbolines. Part 4. Synthesis of the new ring system: 9,10,15,15b-tetrahydroindolo[1′,2′ : 4,3]pyrazino[2,1-a]-carbolin-7(6H)-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Potential Pharmacological Effects of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and potential pharmacological effects of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline, a member of the pharmacologically significant tetrahydro-β-carboline (THβC) class of indole alkaloids. While direct research on this specific analog is nascent, this document synthesizes data from broader studies on THβCs to project a probable pharmacological profile and outlines a rigorous, multi-tiered experimental strategy for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel β-carboline derivatives. We will delve into its chemical synthesis, established enzymatic interactions, and a proposed roadmap for elucidating its activity on central nervous system targets. Detailed, field-proven protocols for in vitro and in vivo characterization are provided to empower further research and development.

Introduction: The Therapeutic Promise of the Tetrahydro-β-carboline Scaffold

The β-carboline alkaloids are a diverse family of natural and synthetic compounds built upon a tricyclic pyrido[3,4-b]indole ring system.[1][2][3] These structures are of significant interest in medicinal chemistry due to their wide array of biological activities.[4][5][6] The 1,2,3,4-tetrahydro-β-carboline (THβC) subclass, in particular, has garnered attention for its profound effects on the central nervous system (CNS).[1][7] THβCs are known to interact with a variety of neuroreceptors and enzymes, leading to a broad spectrum of pharmacological properties, including potential antitumor, antiviral, antimalarial, and neuroprotective activities.[1][4][5]

This compound (IUPAC Name: 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) represents a specific analog within this class.[8] Its chemical profile is summarized in Table 1. The introduction of an isopropyl group at the C1 position is a key structural modification that warrants detailed investigation, as substitutions at this position are known to significantly influence pharmacological activity.[1][5]

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole[8] |

| CAS Number | 6650-04-0[8] |

| Molecular Formula | C₁₄H₁₈N₂[9] |

| Molecular Weight | 214.31 g/mol [9] |

| PubChem CID | 598811[8] |

Synthesis of the Tetrahydro-β-carboline Core

The foundational method for synthesizing the THβC scaffold is the Pictet-Spengler reaction.[3][10] This reaction is not only efficient but also biomimetic, mirroring the natural biosynthesis of these alkaloids from tryptamine or its derivatives.[1] The process involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tricyclic system.

For this compound, the synthesis would involve the reaction of tryptamine with isobutyraldehyde (2-methylpropanal).

Caption: Pictet-Spengler synthesis of the target compound.

Protocol 1: General Pictet-Spengler Synthesis

-

Dissolution: Dissolve tryptamine (1 equivalent) in a suitable solvent, such as glacial acetic acid.[10]

-

Aldehyde Addition: Add isobutyraldehyde (1.1 equivalents) to the solution.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Neutralization & Precipitation: After cooling, carefully neutralize the reaction mixture with a base (e.g., ammonia solution) to a pH of ~7. The THβC product will typically precipitate out of the solution.[10]

-

Isolation & Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by column chromatography or recrystallization to yield the final, pure compound.

Known and Potential Pharmacological Profile

Established Biological Activity: Enzyme Inhibition

Direct research on this compound has demonstrated its inhibitory effects on the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD).[11] Furthermore, in silico molecular docking studies have predicted a strong inhibitory potential against aldose reductase enzymes, with calculated binding energies of -9.50 kcal/mol and -10.00 kcal/mol for two different crystal structures of the enzyme.[11] These findings suggest a potential therapeutic role in conditions where these enzymes are implicated, such as diabetes-related complications.[11]

Projected Central Nervous System (CNS) Activity

The broader class of THβCs exhibits significant neuroactivity, suggesting that the isopropyl derivative is a prime candidate for CNS-focused investigation.[7][12] Key areas of projected activity include:

-

Serotonergic System: THβCs are known to interact with serotonin (5-HT) receptors. Specifically, some have shown effects mediated through 5-HT1B receptors.[13] This suggests potential applications in mood disorders, anxiety, or other conditions modulated by serotonin signaling.

-

Dopaminergic System: Novel tetrahydro-β-carboline derivatives have been developed as selective dopamine D3 receptor antagonists, indicating a potential role in treating psychotic disorders.[14] The interaction with dopamine pathways is a critical area for investigation.

-

GABAergic System: The β-carboline scaffold is famous for its interaction with the benzodiazepine binding site of the GABA-A receptor.[6][15][16] While fully aromatic β-carbolines can act as inverse agonists (anxiogenic), THβCs often display different properties, and their potential as modulators of GABAergic transmission must be evaluated.

-

Monoamine Oxidase (MAO) Inhibition: THβCs have been studied as inhibitors of monoamine oxidase, an enzyme critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[7][17] MAO inhibition is a validated strategy for treating depression and Parkinson's disease.

Other Potential Therapeutic Areas

Research into various THβC derivatives has revealed a wide range of other potential applications, including:

-

Antifungal Effects [18]

-

Metabotropic Glutamate Receptor (mGluR1) Antagonism , with potential applications in pain management.[19]

Proposed Experimental Workflow for Pharmacological Characterization

To systematically elucidate the pharmacological profile of this compound, a tiered approach is recommended, moving from broad screening to specific functional and in vivo assays.

Caption: A tiered workflow for pharmacological profiling.

Tier 1: Primary In Vitro Screening

The initial step is to understand the compound's binding affinity across a range of relevant biological targets. This provides a "fingerprint" of its activity and guides further investigation.

Protocol 2: Radioligand Receptor Binding Assay Panel

-

Target Selection: Based on the THβC literature, a panel should include, at a minimum:

-

Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C

-

Dopamine Receptors: D1, D2, D3

-

GABA-A Receptor: Benzodiazepine site

-

Adrenergic Receptors: α1, α2, β1

-

-

Membrane Preparation: Utilize commercially available cell membranes expressing the specific receptor of interest or prepare them from appropriate tissues or cell lines.

-

Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a specific radioligand (e.g., [³H]-Flunitrazepam for the benzodiazepine site), and varying concentrations of the test compound (this compound) in a suitable assay buffer.[15]

-

Incubation: Incubate the plates at a defined temperature for a specific time to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of radioligand displacement for each concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition of radioligand binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Assay Principle: Employ a commercially available chemiluminescent assay kit that measures the hydrogen peroxide produced during the oxidative deamination of a substrate (e.g., p-tyramine).

-

Procedure:

-

Pre-incubate the MAO enzyme with varying concentrations of the test compound.

-

Initiate the reaction by adding the substrate and horseradish peroxidase (HRP).

-

The HRP catalyzes the reaction between the H₂O₂ produced and a luminogenic substrate, generating a light signal.

-

-

Detection: Measure the luminescent signal using a plate-reading luminometer.

-

Analysis: Calculate the IC₅₀ value by plotting the percentage of enzyme inhibition against the log concentration of the test compound.

Tier 2: In Vitro Functional Assays

Once high-affinity targets are identified, the next crucial step is to determine the functional consequence of this binding—whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol 4: Cell-Based Functional Assay (Example: GPCR Target)

-

Cell Line: Use a stable cell line (e.g., HEK293 or CHO) engineered to express the receptor of interest (e.g., a specific serotonin or dopamine receptor).

-

Signaling Pathway Readout: Select an assay that measures a downstream signaling event appropriate for the receptor. Common methods include:

-

cAMP Assay: For Gs or Gi-coupled receptors.

-

Calcium Flux Assay: For Gq-coupled receptors.

-

-

Antagonist Mode:

-

Add varying concentrations of the test compound to the cells.

-

After a pre-incubation period, stimulate the cells with a known agonist at its EC₅₀ concentration.

-

Measure the signaling response. A decrease in the agonist-induced signal indicates antagonistic activity.

-

-

Agonist Mode:

-

Add varying concentrations of the test compound to the cells without a co-incubated agonist.

-

Measure the signaling response. An increase in the basal signal indicates agonistic activity.

-

-

Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Tier 3: Preliminary In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their effects on whole-organism physiology and behavior.

Protocol 5: Rodent Open Field Test

-

Objective: To assess general locomotor activity and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 40x40 cm) with walls, equipped with an overhead camera and tracking software.

-

Procedure:

-

Administer the test compound (or vehicle control) to mice or rats via an appropriate route (e.g., intraperitoneal injection).

-

After a suitable pre-treatment period (e.g., 30 minutes), place the animal in the center of the open field arena.

-

Record the animal's activity for a set duration (e.g., 10-15 minutes).

-

-

Parameters Measured:

-

Total Distance Traveled: A measure of overall locomotor activity.

-

Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (anxious animals tend to stay near the walls).

-

Rearing Frequency: An exploratory behavior metric.

-

-

Interpretation: Significant changes in these parameters compared to the vehicle group can indicate stimulant, sedative, anxiolytic, or anxiogenic effects.

Conclusion and Future Directions

This compound is a compelling molecule for pharmacological investigation. Its established inhibitory action on G6PD and predicted activity against aldose reductase provide an initial therapeutic vector.[11] However, its structural relationship to a class of potent neuroactive compounds suggests that its greatest potential may lie within the central nervous system. The proposed multi-tiered experimental workflow provides a robust framework for systematically uncovering its receptor binding profile, functional activity, and behavioral effects. Future research should focus on structure-activity relationship (SAR) studies by synthesizing and testing related analogs to optimize potency and selectivity for identified targets. Furthermore, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will be essential for evaluating its potential as a viable drug candidate.

References

-

Ishida, T., et al. (1995). Synthesis and Pharmacological Evaluation of 1,2,3,4-tetrahydro-beta-carboline Derivatives. Chemical & Pharmaceutical Bulletin, 43(5), 783-7. Available at: [Link]

-

Koskinen, A., et al. (Year not available). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. MDPI. Available at: [Link]

-

Güller, P., et al. (Year not available). Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In Silico Insights. ResearchGate. Available at: [Link]

-

Buckholtz, N. S. (1980). Neurobiology of tetrahydro-beta-carbolines. Life Sciences, 27(11), 893-903. Available at: [Link]

-

Glennon, R. A., et al. (1987). Tetrahydro-beta-carboline may produce its stimulus effects via 5HT1B receptors. Pharmacology Biochemistry and Behavior, 28(1), 1-6. Available at: [Link]

-

Herraiz, T., & Galisteo, J. (2000). Tetrahydro-beta-carbolines, potential neuroactive alkaloids, in chocolate and cocoa. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Alves, M. J., et al. (Year not available). Synthesis of β-carboline derivatives. Sciforum. Available at: [Link]

-

Wang, L., et al. (Year not available). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Zhang, H., et al. (Year not available). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules. Available at: [Link]

-

Kim, J. Y., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1). Available at: [Link]

-

Wang, C., et al. (Year not available). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. MDPI. Available at: [Link]

-

Koskinen, A., et al. (Year not available). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules. Available at: [Link]

-

Chervova, K., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17). Available at: [Link]

-

Cain, M., et al. (1982). Stereoisomeric tetrahydro-beta-carbolines differ in their interaction with rat brain benzodiazepine receptors. European Journal of Pharmacology. Available at: [Link]

-

Ferretti, V., et al. (2004). Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor. Acta Crystallographica Section B: Structural Science. Available at: [Link]

-

Cao, R., et al. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500. Available at: [Link]

-

Van der Eycken, J., & D'hooghe, M. (Year not available). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]

-

Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-9. Available at: [Link]

-

Herraiz, T. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. Biochemical and Biophysical Research Communications, 451(2), 231-6. Available at: [Link]

-

Herraiz, T., et al. (1998). Studies on the interaction between 1,2,3,4-tetrahydro-beta-carboline and cigarette smoke: a potential mechanism of neuroprotection for Parkinson's disease. Neurochemical Research. Available at: [Link]

Sources

- 1. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurobiology of tetrahydro-beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [synhet.com]

- 9. 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline | Sigma-Aldrich [sigmaaldrich.com]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

- 12. Tetrahydro-beta-carbolines, potential neuroactive alkaloids, in chocolate and cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetrahydro-beta-carboline may produce its stimulus effects via 5HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereoisomeric tetrahydro-beta-carbolines differ in their interaction with rat brain benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies on the interaction between 1,2,3,4-tetrahydro-beta-carboline and cigarette smoke: a potential mechanism of neuroprotection for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Enzyme Inhibition Potential of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline: A Strategic and Methodological Guide

An In-Depth Technical Guide

Abstract

The 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities. This guide focuses on a specific, less-studied derivative, 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline (henceforth referred to as IP-THBC). While direct enzymatic inhibition data for IP-THBC is limited, the extensive bioactivity profile of its structural class provides a strong rationale for targeted investigation. This document outlines a comprehensive, scientifically-grounded strategy for characterizing the enzyme inhibition potential of IP-THBC. We will detail the nomination of high-probability enzyme targets, provide a complete experimental workflow from primary screening to mechanism of action studies, and present detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of novel THβC analogues.

Introduction to the Target Compound and the β-Carboline Class

The β-carboline family of indole alkaloids is broadly classified by the saturation of its C-ring into fully aromatic β-carbolines, dihydro-β-carbolines, and the fully saturated 1,2,3,4-tetrahydro-β-carbolines (THβCs). These compounds are biosynthesized in nature via the Pictet-Spengler reaction of tryptamine or tryptophan with an aldehyde or keto acid.

IP-THBC (C₁₄H₁₈N₂) is a synthetic derivative characterized by an isopropyl group at the C1 position. The substitution at C1 is a critical feature in many bioactive THβCs, often defining their target specificity and potency. The broader β-carboline class is renowned for its potent inhibition of several key enzyme families, making it a fertile ground for drug discovery. Notably, these alkaloids are well-documented inhibitors of monoamine oxidases (MAOs) and cholinesterases (AChE/BChE), enzymes of profound importance in neuropharmacology.

Target Nomination and Scientific Rationale

A literature-driven, rational approach is crucial for efficiently screening novel compounds. Based on extensive evidence from structurally related β-carbolines, we nominate the following enzymes as primary targets for IP-THBC.

Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can elevate neurotransmitter levels, an established therapeutic strategy for depression and neurodegenerative disorders.

-

Rationale: β-carbolines are among the most potent, reversible, and competitive inhibitors of MAO-A known. The potency of β-carboline derivatives against MAO-A is often enhanced by substituents at the C1 and C7 positions. The presence of the C1-isopropyl group on IP-THBC makes MAO a highly probable target. Investigating both isoforms (MAO-A and MAO-B) is critical to determine selectivity, a key factor in therapeutic potential and side-effect profiles.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Cholinesterases terminate synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. Their inhibition is a cornerstone of symptomatic treatment for Alzheimer's disease, addressing the cholinergic deficit associated with cognitive decline.

-

Rationale: Numerous studies have demonstrated the ability of β-carboline alkaloids to inhibit both AChE and BChE. As Alzheimer's disease progresses, BChE activity increases while AChE activity may decline, making dual or selective BChE inhibitors attractive therapeutic candidates. Therefore, profiling IP-THBC against both cholinesterases is a logical step in assessing its potential for treating neurodegenerative conditions.

A Validated Experimental Workflow for Inhibition Profiling

A tiered approach ensures that resources are used efficiently, moving from high-level qualitative assessment to detailed quantitative characterization. The following workflow is a self-validating system designed to rigorously assess the inhibitory potential of IP-THBC.

Caption: Tiered workflow for enzyme inhibition characterization.

Detailed Experimental Protocols

The following protocols are standardized, robust methods for assessing the primary nominated targets. Adherence to these methodologies ensures data integrity and reproducibility. All protocols should be performed in accordance with established laboratory safety procedures.

Protocol 4.1: MAO-A and MAO-B Inhibition Assay (Fluorometric)

This protocol is based on the principle that active MAO enzymes produce hydrogen peroxide, which reacts with a probe to generate a fluorescent signal.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

IP-THBC stock solution (e.g., 10 mM in DMSO)

-

Amplex™ Red reagent

-

Horseradish peroxidase (HRP)

-

MAO Substrate (e.g., p-tyramine)

-

Known inhibitors for positive controls (Clorgyline for MAO-A, Pargyline for MAO-B)

-

Black 96-well microplate

Procedure:

-

Reagent Preparation: Prepare a working solution of Amplex Red and HRP in assay buffer according to the manufacturer's instructions.

-

Compound Plating:

-

For IC₅₀ determination, perform a serial dilution of the IP-THBC stock solution in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 30 µM.

-

Add 50 µL of each dilution to the appropriate wells of the 96-well plate.

-

Include "100% activity" control wells (buffer with DMSO) and "blank" wells (buffer only).

-

-

Enzyme Addition: Add 25 µL of MAO-A or MAO-B enzyme solution to each well (except blanks).

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 25 µL of the MAO substrate to all wells to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~590 nm) every minute for 30 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Normalize the rates against the "100% activity" control.

-

Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 4.2: AChE and BChE Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases via the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

-

Acetylcholinesterase (e.g., from electric eel) and Butyrylcholinesterase (e.g., from equine serum)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

IP-THBC stock solution (10 mM in DMSO)

-

DTNB (Ellman's reagent)

-

Substrates: Acetylthiocholine iodide (ATCI) for AChE, Butyrylthiocholine iodide (BTCI) for BChE

-

Known inhibitor for positive control (e.g., Donepezil)

-

Clear 96-well microplate

Procedure:

-

Reagent Plating:

-

Add 125 µL of assay buffer to all wells.

-

Add 25 µL of serially diluted IP-THBC (or control) to the test wells.

-

Add 50 µL of DTNB solution to all wells.

-

-

Enzyme Addition: Add 25 µL of AChE or BChE solution to the appropriate wells.

-

Pre-incubation: Mix and incubate at 25°C for 10 minutes.

-

Reaction Initiation: Add 25 µL of the corresponding substrate (ATCI or BTCI) to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the reaction rates and determine the IC₅₀ value as described in Protocol 4.1.

Protocol 4.3: Kinetic Analysis for Mechanism of Inhibition (MoI)

This protocol determines the type of reversible inhibition (e.g., competitive, non-competitive). It requires running the enzymatic assay with varying concentrations of both the substrate and the inhibitor.

Procedure:

-

Experimental Setup: Design a matrix of experiments. Use at least five substrate concentrations (e.g., ranging from 0.2x to 5x the substrate's known Kₘ value) and at least four inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

-

Assay Execution: Perform the relevant enzymatic assay (e.g., Protocol 4.1 or 4.2) for each condition in the matrix.

-

Data Analysis:

-

Calculate the initial velocity for each combination of substrate and inhibitor concentration.

-

Generate a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/Velocity against 1/[Substrate] for each inhibitor concentration.

-

Analyze the resulting plot to determine the mechanism of inhibition.

-

Caption: Interpreting Lineweaver-Burk plots for MoI determination.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis. Adherence to regulatory guidance, such as that from the FDA, is recommended for advanced drug development programs.

Table 1: Hypothetical IC₅₀ Data for IP-THBC

| Enzyme Target | IP-THBC IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |

|---|---|---|---|

| MAO-A | 0.85 ± 0.12 | Clorgyline | 0.009 ± 0.002 |

| MAO-B | 15.2 ± 2.1 | Pargyline | 0.075 ± 0.015 |

| AChE | 5.6 ± 0.7 | Donepezil | 0.011 ± 0.003 |

| BChE | 2.3 ± 0.4 | Donepezil | 2.9 ± 0.5 |

Data are hypothetical and for illustrative purposes only. Values represent mean ± standard deviation.

Interpretation: The hypothetical data above would suggest that IP-THBC is a moderately potent inhibitor of MAO-A and BChE, with significant selectivity for MAO-A over MAO-B (>17-fold). This profile could be of interest for developing antidepressants with a potentially favorable side-effect profile. The dual inhibition of AChE and BChE, with slight preference for BChE, is also noteworthy for Alzheimer's disease research.

Table 2: Hypothetical Kinetic Parameters for IP-THBC against MAO-A

| Parameter | Value | Interpretation |

|---|---|---|

| Inhibition Type | Competitive | Inhibitor binds to the enzyme's active site, competing with the substrate. |

| Kᵢ (Inhibition Constant) | 0.42 µM | A measure of the inhibitor's binding affinity; lower Kᵢ indicates higher potency. |

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline as a potential enzyme inhibitor. By focusing on high-probability targets derived from its chemical class, researchers can efficiently generate the foundational data needed to build a comprehensive pharmacological profile.

Positive findings from this workflow would justify progression to more advanced studies, including:

-

Selectivity Profiling: Screening against a broader panel of enzymes (e.g., kinases, phosphodiesterases, cytochromes P450) to assess off-target effects.

-

In Vitro ADME/Tox: Evaluating metabolic stability, cell permeability, and cytotoxicity.

-

In Vivo Studies: Assessing efficacy, pharmacokinetics, and safety in relevant animal models of disease.

By systematically applying the principles and protocols outlined herein, the scientific community can effectively unlock the therapeutic potential hidden within novel β-carboline derivatives like IP-THBC.

References

- Medina, J. H., Paladini, A. C., & De Robertis, E. (1989). Monoamine oxidase inhibition by beta-carbolines: a quantum chemical approach. Journal of Pharmaceutical Sciences, 68(6), 735-738.

- Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142.

- Ghavami, R., et al. (2020). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. ProQuest.

- Herraiz, T. (n.d.). NEUROPHARMACOLOGY of BETA-CARBOLINE ALKALOIDS. Cornell University Department of Animal Science.

- Herraiz, T., & Chaparro, C. (2021). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology, 12, 665270.

- Kratochvíl, B., et al. (2011). The inhibition activity of selected beta-carboline alkaloids on enzymes of acetylcholinesterase and butyrylcholinesterase. *Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke

In vitro studies of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline

An In-Depth Technical Guide to the In Vitro Evaluation of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline

This guide provides a comprehensive framework for the in vitro investigation of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, a member of the pharmacologically significant tetrahydro-β-carboline (THβC) class of indole alkaloids. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing this compound's biological activity.

Introduction: The β-Carboline Scaffold and the Target Compound

The β-carboline framework is a privileged tricyclic pyrido[3,4-b]indole structure found in numerous natural products and synthetic molecules.[1][2][3] This scaffold is associated with a vast spectrum of pharmacological properties, including antitumor, anti-inflammatory, antiviral, and potent central nervous system activities.[1][2][4][5][6] The partially saturated C-ring of the 1,2,3,4-tetrahydro-β-carboline (THβC) subgroup often imparts distinct receptor interaction profiles compared to its fully aromatic counterparts.[2]

Our focus, 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, is a C1-substituted THβC. The nature of the C1 substituent is a critical determinant of biological activity.[2] This guide outlines a logical cascade of in vitro studies to systematically profile its potential as a therapeutic agent.

Compound Profile: 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂ |

| Molecular Weight | 214.31 g/mol |

| IUPAC Name | 1-isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

| SMILES String | CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 |

| InChI Key | ANFOWSMYMVVVLD-UHFFFAOYSA-N |

Synthesis and Physicochemical Characterization

The foundational step in any in vitro study is the reliable synthesis and rigorous characterization of the test compound. The Pictet-Spengler reaction is the most common and biosynthetic-analogous method for creating the THβC core.[2][3][7]

Synthesis via Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine (tryptamine) with an aldehyde (isobutyraldehyde), followed by an acid-catalyzed cyclization.

Diagram: Synthesis Workflow

Caption: Pictet-Spengler synthesis and characterization workflow.

Step-by-Step Synthesis Protocol

-

Preparation: To a solution of tryptamine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add isobutyraldehyde (1.1 eq).

-

Catalysis: Add trifluoroacetic acid (TFA) or another acid catalyst and stir the mixture at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[8][9]

-

Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and assess the purity (>98%) of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Pharmacological Evaluation: A Multi-tiered Approach

A tiered screening approach is employed to efficiently identify biological activity, from broad phenotypic effects to specific molecular targets.

Diagram: In Vitro Screening Cascade

Caption: A logical cascade for in vitro pharmacological screening.

Tier 1: Primary Phenotypic Screening

Rationale: The initial goal is to cast a wide net to determine if the compound has any discernible cellular effect at reasonable concentrations. These assays measure overall cell health and key pathological responses.

Causality: The MTT assay is a foundational screen in cancer research.[1] It assesses a compound's ability to inhibit cell growth or induce cell death, which are hallmark activities of potential anticancer agents. A panel of cell lines is used to identify potential selectivity.

Protocol: MTT Assay

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of 1-Isopropyl-THBC (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Causality: Chronic inflammation is linked to numerous diseases. Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a key inflammatory mediator.[4] The Griess assay quantifies nitrite, a stable breakdown product of NO, providing a direct measure of the compound's anti-inflammatory potential.[4]

Protocol: Nitric Oxide Production in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of 1-Isopropyl-THBC for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Readout: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the IC₅₀ for NO inhibition.

Tier 2: Target-Based Mechanistic Assays

Rationale: If activity is observed in phenotypic screens, the next step is to identify the specific molecular targets responsible for the effect.

Causality: Direct evidence suggests that some β-carboline derivatives can inhibit G6PD.[10] G6PD is a crucial enzyme in the pentose phosphate pathway, providing reducing power (NADPH) for anabolic processes and antioxidant defense. Its inhibition can be a therapeutic strategy, particularly in cancer or for certain parasitic diseases.

Diagram: G6PD Assay Workflow

Caption: Workflow for a G6PD spectrophotometric inhibition assay.

Protocol: Spectrophotometric G6PD Activity Assay

-

Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction buffer containing Tris-HCl, MgCl₂, and the cofactor NADP⁺.

-

Inhibitor Addition: Add serial dilutions of 1-Isopropyl-THBC or a known inhibitor (positive control).

-

Enzyme Addition: Add a fixed amount of purified G6PD enzyme and incubate for 10-15 minutes at 37°C.

-

Initiate Reaction: Start the reaction by adding the substrate, glucose-6-phosphate.

-

Kinetic Readout: Immediately measure the increase in absorbance at 340 nm over time using a plate reader. This wavelength is specific for the product, NADPH.

-

Analysis: Calculate the reaction rate (V₀) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Tier 3: In-depth Cellular Mechanism of Action (Anticancer Example)

Rationale: Once a target is suspected or a strong phenotypic effect is confirmed, these assays elucidate the downstream cellular consequences, such as the specific pathways leading to cell death.

Causality: A key mechanism for effective anticancer drugs is the induction of programmed cell death (apoptosis). During early apoptosis, phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[1]

Protocol: Annexin V/PI Flow Cytometry

-

Treatment: Treat cancer cells (e.g., A549) with 1-Isopropyl-THBC at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Diagram: Hypothetical Anticancer Signaling Pathway

Caption: Hypothetical intrinsic apoptosis pathway activated by a THβC.

Conclusion and Future Directions

This guide presents a structured, rationale-driven approach for the comprehensive in vitro evaluation of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. By progressing through a logical cascade of phenotypic, target-based, and mechanistic assays, researchers can build a robust biological profile of the compound. Positive results, such as potent and selective activity in these assays, would strongly support advancing the compound to more complex cellular models and subsequent in vivo studies.

References

- Güller, P., et al. (2025). Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In Silico Insights.

-

Li, S., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(10), 2349. [Link]

-

Li, G., et al. (2012). In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway. European Journal of Pharmacology, 695(1-3), 147-155. [Link]

-

Kalyan, K., et al. (2019). Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega, 4(6), 10836–10843. [Link]

-